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Manganese(2+);phosphenic acid;hydrate

Solubility equilibrium Phosphate conversion coating Precipitation kinetics

The compound cataloged as Manganese(2+);phosphenic acid;hydrate (CAS 109135-78-6) is chemically identified as Manganese(II) hydrogen phosphate monohydrate, with the molecular formula MnHPO₄·H₂O and a molecular weight of 168.93 g/mol. The term 'phosphenic acid' is a non-standard synonym; the compound is properly classified as an acidic manganese(II) phosphate salt that crystallizes as a monohydrate.

Molecular Formula H4MnO7P2+2
Molecular Weight 232.911
CAS No. 109135-78-6
Cat. No. B564406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(2+);phosphenic acid;hydrate
CAS109135-78-6
SynonymsMANGANESE(II) HYDROGEN PHOSPHATE MONOHYDRATE
Molecular FormulaH4MnO7P2+2
Molecular Weight232.911
Structural Identifiers
SMILESO.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2]
InChIInChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;;
InChIKeyKCDCPSSBKYBCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(2+) Phosphenic Acid Hydrate (CAS 109135-78-6): Chemical Identity, Specifications, and Procurement Baseline


The compound cataloged as Manganese(2+);phosphenic acid;hydrate (CAS 109135-78-6) is chemically identified as Manganese(II) hydrogen phosphate monohydrate, with the molecular formula MnHPO₄·H₂O and a molecular weight of 168.93 g/mol . The term 'phosphenic acid' is a non-standard synonym; the compound is properly classified as an acidic manganese(II) phosphate salt that crystallizes as a monohydrate . It is commercially supplied at standard purities of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from major vendors . This compound serves as a critical precursor and active component in phosphate conversion coatings, corrosion protection films, and as a synthetic intermediate for advanced manganese phosphate materials [1].

Why Manganese(2+) Phosphenic Acid Hydrate Cannot Be Replaced by Generic Manganese Phosphates or Alternative Metal Salts


Substituting Manganese(II) hydrogen phosphate monohydrate with other manganese phosphates (e.g., Mn₃(PO₄)₂, Mn(H₂PO₄)₂) or alternative metal hydrogen phosphates (e.g., ZnHPO₄, FeHPO₄) introduces quantifiable performance deficits in critical application parameters. MnHPO₄·H₂O exhibits a solubility product (Ksp ≈ 10⁻¹²·⁹) that is approximately 11 orders of magnitude higher than that of Mn₃(PO₄)₂ (Ksp ≈ 10⁻²³·⁸), directly affecting precipitation kinetics, film formation dynamics, and phosphate bath stability [1]. In corrosion protection, MnHPO₄-based films deliver a corrosion potential shift of +111 mV and a three-order-of-magnitude reduction in corrosion current density compared to bare substrates—performance metrics that are not replicated by molybdate or chromate-free alternatives lacking the MnHPO₄ crystalline phase [2]. Furthermore, the thermal decomposition pathway of MnHPO₄·H₂O yields Mn₂P₂O₇ with controlled porosity, a morphological feature absent in decomposition products of competing manganese phosphate hydrates [3]. These physicochemical differences mean that procurement decisions cannot be based on elemental manganese content or generic phosphate classification alone.

Quantitative Differentiation Evidence for Manganese(2+) Phosphenic Acid Hydrate vs. Closest Analogs


Solubility Product (Ksp) Differentiation: MnHPO₄ vs. Mn₃(PO₄)₂ Defines Film Formation Kinetics

The solubility product (Ksp) of MnHPO₄ is approximately 10⁻¹²·⁹, which is roughly 11 orders of magnitude higher than that of Mn₃(PO₄)₂ (Ksp ≈ 10⁻²³·⁸) [1]. This difference directly governs the ionic availability of Mn²⁺ and HPO₄²⁻ species during phosphate conversion coating formation. The higher solubility of MnHPO₄·H₂O ensures sustained ionic flux during film nucleation and growth on metal substrates, whereas Mn₃(PO₄)₂ precipitates too rapidly to form uniform, adherent films. In the MnO-P₂O₅-H₂O system at 35–50°C and pH 3.4–7.5, the solubility of MnHPO₄·H₂O decreases with increasing pH due to surface coating by insoluble basic phosphate, providing predictable bath depletion behavior [2].

Solubility equilibrium Phosphate conversion coating Precipitation kinetics

Corrosion Protection: MnHPO₄·2.25H₂O Film Performance on Mg Alloy AZ31 vs. Bare Substrate

A dense, uniform, crack-free phosphate film composed predominantly of MnHPO₄·2.25H₂O (thickness 12–15 μm) deposited on AZ31 magnesium alloy produces a corrosion potential (E_corr) anodic shift of +111 mV (vs. SCE) relative to the bare alloy substrate [1]. The corrosion current density (I_corr) is reduced by at least three orders of magnitude (i.e., ≥ 1,000× lower). Under neutral salt spray testing (NSS), the MnHPO₄·2.25H₂O-coated alloy exhibits no visible corrosion after 72 hours of continuous exposure; with an amino-baking paint topcoat, corrosion-free performance extends to 204 hours [1]. Independent work on AZ91 Mg alloy confirms that an optimized film layer of MgHPO₄, Al(OH)₃, and MnHPO₄ with average thickness 27 ± 2.0 μm achieves a corrosion current density of 3.91 × 10⁻⁶ A/cm² with superior salt spray resistance [2].

Corrosion resistance Phosphate conversion coating Magnesium alloy protection

Tribological Wear Resistance: Superfine Manganese Phosphate Coating vs. Ferrous Sulfide Coating Under High Load

In a direct head-to-head tribological comparison on 20Cr steel surfaces, a superfine manganese phosphate conversion coating (derived from MnHPO₄-based phosphating baths) was tested against a ferrous sulfide (FeS) coating under increasing applied loads. Both coatings demonstrated good antifriction and antiwear performance at loads below 300 N. Crucially, when the load exceeded 500 N, the ferrous sulfide coating lost its friction-reduction and wear-resistance effectiveness, whereas the superfine manganese phosphate coating maintained sustained antifriction and antiwear capability [1]. This performance divergence at high contact pressures is attributed to the crystalline hardness and oil-retention capacity of the manganese phosphate layer, properties that are structurally linked to the MnHPO₄ phase within the conversion coating [2].

Wear resistance Antifriction coating Heavy-load tribology

Thermal Decomposition Kinetics and Morphological Control: MnHPO₄·H₂O → Mn₂P₂O₇ Rod-to-Porous Transformation

MnHPO₄·H₂O undergoes a well-characterized thermal decomposition at 773 K (500°C) to yield manganese pyrophosphate (Mn₂P₂O₇). The activation energy (Eα) for the major mass-loss dehydration step was calculated using two independent isoconversional methods: 302.31 ± 32 kJ/mol (Ozawa/FWO method) and 307.66 ± 34 kJ/mol (KAS method) over the conversion range α = 0.2–0.8 [1]. These activation energies, which lie above the 60–130 kJ/mol range typical for lattice water loss, confirm that the water in MnHPO₄·H₂O is coordinated water with strong molecular binding—a property that directly influences the controlled dehydration pathway. Scanning electron microscopy reveals that the precursor MnHPO₄·H₂O exhibits a rod-like microparticle morphology, while the decomposition product Mn₂P₂O₇ develops surface porosity critical for catalytic and ion-exchange applications [1]. In contrast, alternative manganese phosphate hydrates such as Mn(H₂PO₄)₂·2H₂O decompose via different pathways yielding non-porous products [2].

Thermal decomposition kinetics Manganese pyrophosphate Porous materials synthesis

MnHPO₄ as a Critical Phase Component in Zn-Mn Phosphate Conversion Coatings vs. Molybdate Conversion Coatings

Zn-Mn phosphate conversion coatings deposited on Mg-Li alloy from phosphate baths at pH-optimized conditions are composed of crystalline Zn, Zn₃(PO₄)₂, and MnHPO₄ phases [1]. Electrochemical analysis demonstrates that these Zn-Mn phosphate coatings exhibit significantly better corrosion resistance than molybdate conversion coatings applied to the same Mg-Li substrate. When the phosphating bath temperature is optimized at 45°C, the resulting coating—containing MnHPO₄ as an integral crystalline phase—exhibits the lowest corrosion current density, the highest capacitance arc (by electrochemical impedance spectroscopy), and the minimum corrosion rate among all tested conditions [2]. The presence of the MnHPO₄ phase is specifically identified by XRD as a contributor to the coating's dense, homogeneous, large-crystal morphology that underpins the enhanced barrier protection [1].

Zn-Mn phosphate coating Magnesium-lithium alloy Corrosion current density

Process Advantage: Controlled Double-Jet Precipitation Yields Uniform MnHPO₄·2.25H₂O Particle Size vs. Conventional Synthesis

Conventional aqueous synthesis of MnHPO₄ hydrate followed by filtration, drying, and dry-state size reduction/classification produces particles with broad, poorly controlled size distribution—a process that is neither environmentally friendly nor cost-effective [1]. The controlled double-jet precipitation (CDJP) method, in which cation and anion solutions are simultaneously fed into a stirred reactor containing stabilizing agents, yields MnHPO₄·2.25H₂O with fairly uniform particle size distribution directly in aqueous media [1]. Scanning electron microscopy confirms that polyvinylpyrrolidone (PVP) and Gum Arabic are excellent stabilizing agents for controlling crystal growth during CDJP, resulting in substantially narrower particle size distributions compared to conventional synthesis [1]. This uniformity is critical for consistent phosphate coating bath performance, where particle size distribution directly affects dissolution rate and film nucleation density [2].

Particle size uniformity Double-jet precipitation Process intensification

Optimal Procurement and Application Scenarios for Manganese(2+) Phosphenic Acid Hydrate Based on Quantitative Evidence


Chrome-Free Phosphate Conversion Coating Formulations for Magnesium Alloy Corrosion Protection

MnHPO₄·2.25H₂O is the primary crystalline phase in environmentally compliant, chrome-free phosphate conversion coatings for AZ31 and AZ91 magnesium alloys. As demonstrated quantitatively, coatings based on this compound deliver a corrosion potential anodic shift of +111 mV (vs. SCE) and reduce corrosion current density by ≥ 1,000-fold compared to bare alloy substrates [1]. In neutral salt spray testing, MnHPO₄·2.25H₂O-coated AZ31 withstands 72 hours without corrosion (unpainted) and 204 hours with an amino-baking paint topcoat [1]. On AZ91 alloy, optimized MnHPO₄-containing films achieve a corrosion current density as low as 3.91 × 10⁻⁶ A/cm² [2]. Procurement of MnHPO₄ hydrate with verified phase purity and controlled particle size (via CDJP-synthesized material) ensures reproducible coating bath performance for aerospace and automotive lightweight component manufacturing.

Heavy-Load Antigalling and Antifriction Coatings for Steel Power Transmission Components

Manganese phosphate conversion coatings in which MnHPO₄ is the active crystalline component are specified for steel power transmission components operating under extreme contact pressures. Direct comparative tribological testing on 20Cr steel confirms that manganese phosphate coatings sustain antifriction and antiwear performance at loads exceeding 500 N, whereas ferrous sulfide coatings lose functionality in this high-load regime [3]. Industrial standards (NAVISTAR MPAPS G-1) further recognize manganese phosphate as the hardest phosphate coating type, providing continued wear protection after component break-in—a property not offered by zinc phosphate alternatives [4]. Procurement of high-purity MnHPO₄·H₂O (≥98%, CAS 109135-78-6) with documented batch QC (NMR, HPLC, GC) from qualified vendors is recommended for formulating phosphating baths for worm gears, camshafts, piston rings, and other sliding-contact components.

Precursor for Porous Manganese Pyrophosphate (Mn₂P₂O₇) Catalyst and Ion-Exchange Materials

MnHPO₄·H₂O is a preferred precursor for synthesizing porous Mn₂P₂O₇ via controlled thermal decomposition at 773 K. The activation energy for the major dehydration step is precisely characterized at 302–308 kJ/mol (by Ozawa and KAS methods), confirming coordinated water binding that enables the controlled transformation from rod-like MnHPO₄·H₂O microparticles to porous-surface Mn₂P₂O₇ nanoparticles [5]. This morphological evolution—rod-like precursor → porous product—is unique to the MnHPO₄·H₂O decomposition pathway and is not replicated by alternative manganese phosphate hydrates such as Mn(H₂PO₄)₂·2H₂O [6]. For research laboratories and industrial catalyst manufacturers procuring manganese phosphate precursors, specifying MnHPO₄·H₂O (CAS 109135-78-6) with verified crystalline phase identity and thermal analysis documentation ensures access to this literature-validated synthesis route for porous phosphate materials used in heterogeneous catalysis and ion-exchange applications.

Zn-Mn Bimetallic Phosphate Coating Baths for Magnesium-Lithium Alloy Lightweight Structures

MnHPO₄ is an essential crystalline component of Zn-Mn phosphate conversion coatings that outperform molybdate-based alternatives on Mg-Li alloys for ultralight aerospace and defense structures. The Zn-Mn phosphate coating, characterized by XRD as containing Zn, Zn₃(PO₄)₂, and MnHPO₄ phases, delivers quantitatively superior corrosion current density and EIS impedance arc metrics compared to molybdate conversion coatings [7]. Optimal coating performance is achieved at a phosphating bath temperature of 45°C, where the MnHPO₄ phase contributes to the dense, homogeneous, large-crystal morphology responsible for enhanced barrier protection [7]. Procurement of MnHPO₄·H₂O with consistent stoichiometry (Mn:P = 1:1 molar ratio) is critical for formulating Zn-Mn phosphating baths that reliably produce the MnHPO₄ crystalline phase required for verified corrosion protection superiority.

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